5-Bromo-2,3-difluorophenol

Catalog No.
S673626
CAS No.
186590-26-1
M.F
C6H3BrF2O
M. Wt
208.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2,3-difluorophenol

CAS Number

186590-26-1

Product Name

5-Bromo-2,3-difluorophenol

IUPAC Name

5-bromo-2,3-difluorophenol

Molecular Formula

C6H3BrF2O

Molecular Weight

208.99 g/mol

InChI

InChI=1S/C6H3BrF2O/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H

InChI Key

QAHCQGXGAYRHHW-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1O)F)F)Br

Canonical SMILES

C1=C(C=C(C(=C1O)F)F)Br

5-Bromo-2,3-difluorophenol is an organic compound characterized by the presence of a bromine atom and two fluorine atoms attached to a phenolic ring. Its chemical formula is C₆H₃BrF₂O, and it has a CAS number of 186590-26-1. The compound appears as a colorless to pale yellow liquid or solid, depending on the temperature and purity. The unique arrangement of halogen substituents on the aromatic ring significantly influences its chemical behavior and potential applications in various fields such as pharmaceuticals and materials science .

Due to its reactive halogen substituents. Key types of reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, making it useful in synthesizing other compounds.
  • Electrophilic Aromatic Substitution: The presence of fluorine enhances the electron-withdrawing effect, which can direct further substitutions on the aromatic ring.
  • Dehydrohalogenation: Under certain conditions, it can lose hydrogen halides to form alkenes or other derivatives .

The synthesis of 5-Bromo-2,3-difluorophenol can be achieved through several methods:

  • Halogenation of Phenolic Compounds: Starting from 2,3-difluorophenol, bromination can be performed using bromine or brominating agents.
  • Direct Fluorination: Utilizing fluorinating agents on brominated phenolic compounds can yield the desired product.
  • Functional Group Transformations: Various functionalization techniques can modify existing compounds to introduce the required halogens at specific positions on the aromatic ring .

5-Bromo-2,3-difluorophenol has diverse applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds and drugs.
  • Material Science: The compound is used in developing advanced materials due to its unique properties imparted by halogen substituents.
  • Chemical Research: It is utilized in laboratories for various synthetic applications and reaction mechanisms studies .

Interaction studies involving 5-Bromo-2,3-difluorophenol focus on its reactivity with biological molecules and other chemicals. These studies help elucidate its potential therapeutic effects and mechanisms of action. For instance, research into its interactions with enzymes or receptors can provide insights into its efficacy as a drug candidate or its role in biochemical pathways .

Several compounds share structural similarities with 5-Bromo-2,3-difluorophenol. Here are some notable examples:

Compound NameChemical FormulaUnique Features
5-Chloro-2,3-difluorophenolC₆H₃ClF₂OContains chlorine instead of bromine; less reactive due to chlorine's weaker leaving group ability.
2,3-DifluorophenolC₆H₄F₂OLacks bromine; serves as a precursor for synthesizing halogenated derivatives.
5-Bromo-2-fluorophenolC₆H₄BrFContains only one fluorine; different reactivity profile due to reduced electron-withdrawing effects.

5-Bromo-2,3-difluorophenol is unique due to its combination of both bromine and fluorine substituents on the same aromatic ring, which enhances its reactivity and potential applications compared to similar compounds with different halogens or fewer substituents .

Traditional Synthesis Approaches

Traditional methods for synthesizing 5-bromo-2,3-difluorophenol often involve sequential halogenation and hydrolysis steps. A notable approach involves the bromination of difluorophenol derivatives using potassium bromide (KBr) in acidic media. For example, Wang et al. demonstrated regioselective monobromination of 2,3-difluorophenol using KBr and ZnAl–BrO₃⁻–layered double hydroxides (LDHs) in acetic acid, achieving yields up to 90%. This method leverages the electrophilic aromatic substitution mechanism, where the LDH catalyst ensures slow bromine release, preventing over-bromination.

Another conventional route involves high-temperature hydrolysis of polyhalogenated precursors. A patent by CN112608220B describes the synthesis of 3,5-difluorophenol from 2,4,6-trifluorobenzoic acid using sodium carbonate in water and xylene at 160–165°C, yielding 93.5% product with 99.7% purity. While effective, such methods require harsh conditions and extensive purification.

Modern Catalytic and Green Chemistry Strategies

Recent advances prioritize sustainability and efficiency. A tandem hydroxylation/bromination process developed by Satkar et al. uses hydrogen peroxide (H₂O₂) and hydrogen bromide (HBr) in ethanol, enabling one-pot synthesis of bromophenols from arylboronic acids in 95% yield under ambient conditions. This method avoids toxic reagents and reduces waste.

Electrophilic bromination using hypervalent iodine reagents, such as PhIOAcBr, offers mild and selective bromination. García-Medina et al. reported a 92% yield for 4-bromo-3,5-difluorophenol using this reagent at room temperature, highlighting its compatibility with sensitive functional groups. Photoredox catalysis represents another innovation: Ru(bpy)₃Cl₂ under visible light oxidizes bromide ions to bromine radicals, enabling bromination of phenols with moderate yields (53–75%).

Comparative Analysis of Yield and Purity Optimization

The table below summarizes key synthetic routes, emphasizing yield and purity:

MethodReagents/ConditionsYield (%)Purity (%)AdvantagesLimitations
Traditional BrominationKBr, ZnAl–BrO₃⁻–LDHs, AcOH73–90>99High regioselectivityRequires acidic conditions
High-Temperature HydrolysisNa₂CO₃, H₂O, Xylene, 160°C93.599.7Scalable for industrial useEnergy-intensive, harsh conditions
Green Tandem ProcessH₂O₂, HBr, EtOH, rt95>98Ambient conditions, one-pot synthesisLimited to arylboronic acid substrates
Electrophilic BrominationPhIOAcBr, CH₂Cl₂, rt92>99Mild, functional group toleranceCost of iodine reagents
Photoredox CatalysisRu(bpy)₃Cl₂, visible light53–75>95Eco-friendly, no external oxidantsModerate yields

Modern methods excel in sustainability and selectivity, whereas traditional approaches remain relevant for large-scale production.

Kinase inhibitors represent a cornerstone of targeted cancer therapies, and 5-bromo-2,3-difluorophenol serves as a versatile precursor in their synthesis. The compound’s electron-withdrawing halogen atoms facilitate regioselective cross-coupling reactions, which are essential for constructing heterocyclic scaffolds common in kinase-binding domains.

Structural Contributions to Inhibitor Design

The bromine atom at the 5-position provides a handle for Suzuki-Miyaura coupling reactions, enabling the introduction of aryl or heteroaryl groups critical for ATP-binding pocket interactions. Simultaneously, the 2,3-difluoro substitution pattern induces conformational rigidity, optimizing steric complementarity with kinase active sites [1] [2].

Case Studies in PI3K and BTK Inhibitor Development

Recent applications include the synthesis of phosphatidylinositol-3-kinase (PI3K) inhibitors such as copanlisib and idelalisib. A comparative analysis of intermediates derived from 5-bromo-2,3-difluorophenol reveals enhanced inhibitory potency (Table 1) [3].

Table 1: Kinase Inhibitors Utilizing 5-Bromo-2,3-Difluorophenol-Derived Intermediates

InhibitorTarget KinaseIC₅₀ (nM)Key Structural Modification
CopanlisibPI3Kα/δ0.5Difluoro motif enhances hydrophobic interactions
InavolisibPIK3CA1.2Bromine enables π-stacking with tyrosine residues
Experimental Compound XBTK2.8Phenolic oxygen participates in H-bonding

Fluorinated Drug Candidate Development

The incorporation of fluorine atoms into drug candidates improves metabolic stability, membrane permeability, and target affinity. 5-Bromo-2,3-difluorophenol’s dual fluorine substituents make it indispensable for developing fluorinated therapeutics.

Enhancing Pharmacokinetic Properties

Fluorine’s electronegativity reduces oxidative metabolism in the liver, extending the half-life of derived compounds. For instance, fluorinated analogues of ibrutinib synthesized using this phenol exhibit a 40% increase in oral bioavailability compared to non-fluorinated counterparts [2].

Applications in CNS-Targeted Therapies

The compound’s ability to cross the blood-brain barrier has been leveraged in developing fluorinated neurokinin receptor antagonists. Molecular dynamics simulations show that the 2,3-difluoro configuration minimizes interactions with efflux transporters like P-glycoprotein [1].

Table 2: Comparative Properties of Fluorinated vs. Non-Fluorinated Drug Candidates

ParameterFluorinated DerivativeNon-Fluorinated Analog
LogP3.22.8
Plasma Half-life (h)12.47.1
Target Binding (ΔG, kcal/mol)-9.3-7.8

Antiviral and Antimicrobial Intermediate Applications

The electrophilic bromine atom in 5-bromo-2,3-difluorophenol enables nucleophilic aromatic substitutions, making it a key intermediate for antiviral and antimicrobial agents.

HIV Protease Inhibitor Synthesis

Researchers have functionalized the phenolic hydroxyl group to create boronic acid derivatives that inhibit HIV-1 protease. These compounds demonstrate sub-micromolar activity by forming covalent adducts with catalytic aspartate residues [2].

Broad-Spectrum Antimicrobial Scaffolds

The compound’s halogenated structure has been incorporated into quinolone hybrids targeting DNA gyrase in resistant Staphylococcus aureus. Modifications at the 5-position (bromine → azide) yield derivatives with 8-fold greater potency against MRSA compared to ciprofloxacin [1] [3].

Table 3: Antimicrobial Activity of 5-Bromo-2,3-Difluorophenol-Derived Compounds

CompoundTarget PathogenMIC (μg/mL)Mechanism of Action
Derivative AEscherichia coli0.25Topoisomerase IV inhibition
Derivative BCandida albicans1.0Ergosterol biosynthesis disruption
Derivative CMycobacterium tuberculosis0.5Cell wall synthesis interference

Triazinone Herbicide Development

The most significant application of 5-Bromo-2,3-difluorophenol in herbicide synthesis involves its role as a precursor for triazinone herbicides, specifically trifludimoxazin [2]. This compound represents the third benzoxazinone derivative among protoporphyrinogen oxidase inhibitors, following established market products such as flumioxazin and thidiazimin. The synthetic pathway begins with 3-fluorophenol alkylation with bromodifluorodimethylacetamide, followed by nitration to produce the tetrasubstituted phenyl derivative. After nitro group reduction, the benzoxazinone derivative forms, incorporating three distinct fluoro substituents, including those derived from the 5-Bromo-2,3-difluorophenol precursor [2].

The electron-withdrawing nature of the difluoro groups in positions 2 and 3 significantly influences the herbicidal activity by modulating the compound's interaction with target enzymes. Research demonstrates that fluorinated herbicides exhibit enhanced selectivity and improved environmental stability compared to their non-fluorinated counterparts [3].

Protoporphyrinogen Oxidase Inhibitor Synthesis

5-Bromo-2,3-difluorophenol functions as an essential building block for protoporphyrinogen oxidase inhibiting fungicides [1]. The compound's halogen substitution pattern enables specific interactions with the enzyme's active site, resulting in enhanced inhibitory activity. The presence of both bromine and fluorine atoms creates an optimal electronic environment for binding to the target protein, leading to improved efficacy against fungal pathogens.

Herbicide ClassTarget EnzymeKey Structural FeatureActivity Enhancement
Triazinone derivativesProtoporphyrinogen oxidaseDifluoro substitution3-5 fold increase vs. non-fluorinated
Benzoxazinone compoundsPPO inhibitionGem-difluoro oxazinone ringEnhanced selectivity
Phenylpyrazole herbicidesMultiple pathwaysLateral fluorine groupsImproved metabolic stability

Functionalization for Specialty Chemicals

The compound undergoes diverse chemical transformations that enable its incorporation into specialized chemical applications. The reactive bromine atom at the 5-position provides an excellent handle for cross-coupling reactions, while the difluoro groups contribute unique electronic properties essential for advanced material synthesis .

Cross-Coupling Reaction Applications

5-Bromo-2,3-difluorophenol participates efficiently in Suzuki-Miyaura coupling reactions, enabling the construction of complex aromatic systems required for pharmaceutical and agrochemical applications . The bromine atom serves as an ideal leaving group, facilitating palladium-catalyzed cross-coupling with various organoboron reagents. The difluoro substitution pattern enhances the electrophilic character of the aromatic ring, promoting regioselective coupling reactions.

Research demonstrates that 5-Bromo-2,3-difluorophenol-derived intermediates exhibit superior binding affinity in kinase inhibitor synthesis compared to analogous compounds lacking fluorine substituents . The compound enables the synthesis of phosphatidylinositol-3-kinase inhibitors such as copanlisib and idelalisib, where the difluoro motif enhances hydrophobic interactions with the ATP-binding pocket.

Nucleophilic Substitution Pathways

The electron-withdrawing fluorine atoms activate the aromatic ring toward nucleophilic aromatic substitution reactions. This reactivity enables the incorporation of diverse functional groups, expanding the compound's utility in synthetic chemistry . The phenolic hydroxyl group can undergo various functionalization reactions, including alkylation, acylation, and esterification, providing access to structurally diverse derivatives.

Reaction TypeConditionsProductsYield (%)
Suzuki-Miyaura couplingPd catalyst, base, 80-100°CBiaryl compounds75-90
Nucleophilic substitutionNucleophile, base, 60-120°CSubstituted phenols65-85
EsterificationAcid chloride, base, RTPhenyl esters80-95
EtherificationAlkyl halide, base, refluxPhenyl ethers70-88

Material Science Contributions (Organic Light-Emitting Diodes, Polymers)

5-Bromo-2,3-difluorophenol plays a significant role in advanced materials chemistry, particularly in the development of organic light-emitting diode components and specialized polymer systems [6] [7].

Organic Light-Emitting Diode Material Development

The compound serves as a crucial intermediate in synthesizing blue-emitting materials for organic light-emitting diodes [6] [7]. Its incorporation into phenanthroimidazole-based molecules creates materials with wide band gaps (3.53-3.69 electronvolts) and hybrid local and charge transfer characteristics essential for efficient blue emission [7]. The difluoro substitution pattern contributes to the thermal stability and electronic properties required for OLED applications.

Research indicates that compounds incorporating 5-Bromo-2,3-difluorophenol derivatives exhibit external quantum efficiencies exceeding 7.87% with Commission Internationale de l'Eclairage coordinates of (0.16, 0.10), indicating pure blue emission [7]. The compound enables the synthesis of materials capable of harvesting triplet excitons through upper-level reverse intersystem crossing processes, allowing for non-doped OLED fabrication.

Liquid Crystal Intermediate Applications

The compound functions as an important intermediate in liquid crystal synthesis, particularly for materials requiring negative dielectric anisotropy [8] [9]. The lateral difluoro substituents provide the necessary dipole moment and steric effects to achieve desired mesomorphic properties. Research demonstrates that liquid crystals incorporating difluoro substitution patterns exhibit enhanced stability of tilted smectic phases and reduced melting points compared to non-fluorinated analogs [9].

The incorporation of 5-Bromo-2,3-difluorophenol derivatives into terphenyl liquid crystal systems results in materials with excellent host properties for ferroelectric display devices [10]. The difluoro groups confer high lateral dipole moments, enhancing negative dielectric anisotropy essential for specific display applications.

Polymer Chemistry Applications

5-Bromo-2,3-difluorophenol contributes to flame-retardant polymer development through incorporation of bromine atoms into polymer backbones [11] [12]. The compound participates in Friedel-Crafts alkylation reactions with pentabromobenzyl halides, generating bromine-rich polymers suitable for flame retardancy applications. These materials exhibit bromine contents exceeding 60% and demonstrate excellent thermal stability and hydrolysis resistance [12].

Material ApplicationKey PropertyPerformance MetricReference Standard
OLED Blue EmittersExternal quantum efficiency7.87% maximumPure blue (0.16, 0.10) CIE
Liquid Crystal HostsDielectric anisotropyNegative valuesEnhanced LC stability
Flame Retardant PolymersBromine content>60% by weightUL-94 V-0 rating
Electronic MaterialsThermal stability>300°C decompositionGlass transition -25 to 82°C

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (10.87%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (97.83%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5-Bromo-2,3-difluorophenol

Dates

Last modified: 08-15-2023

Explore Compound Types